molecular formula C16H17NO3S B4393732 N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide

N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide

Cat. No. B4393732
M. Wt: 303.4 g/mol
InChI Key: WEINGUMWOYUZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide, also known as EPPSA, is a chemical compound that has been extensively studied for its potential pharmacological properties. It was first synthesized in 2007 by a team of chemists at the University of California, San Francisco, and has since been the subject of numerous scientific investigations. EPPSA is of particular interest due to its potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and pain.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and proteins involved in cancer cell growth and inflammation. Specifically, N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide may be able to prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide can have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have analgesic properties, making it a potential treatment option for pain. Additionally, N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have a high level of potency and specificity, making it a useful tool for studying specific biochemical pathways and processes. However, one limitation of using N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide. One area of interest is the development of N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide-based therapies for cancer and inflammatory conditions. Additionally, further investigation into the mechanism of action of N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide may help to identify additional therapeutic targets. Finally, studies on the pharmacokinetics and toxicity of N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide may help to determine its potential as a clinical therapeutic.

Scientific Research Applications

N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide has been the subject of numerous scientific investigations due to its potential pharmacological properties. One area of research has focused on its potential as a cancer therapeutic. Studies have shown that N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide can inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. Additionally, N-(4-ethylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory conditions such as arthritis.

properties

IUPAC Name

2-(benzenesulfonyl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-2-13-8-10-14(11-9-13)17-16(18)12-21(19,20)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEINGUMWOYUZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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